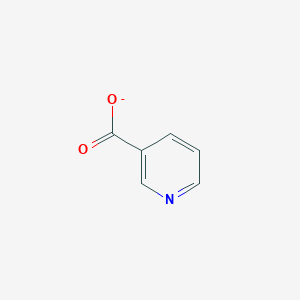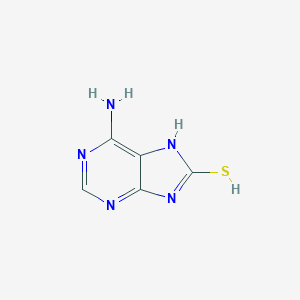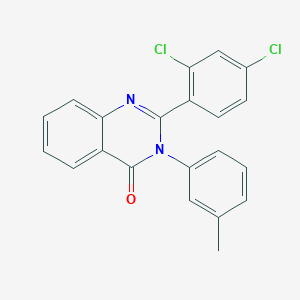![molecular formula C17H19N3O3S B505691 N-phenyl-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B505691.png)
N-phenyl-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea: is a chemical compound with the molecular formula C17H19N3O3S and a molecular weight of 345.42 g/mol . This compound is characterized by the presence of a phenyl group, a pyrrolidinylsulfonyl group, and a urea moiety, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea typically involves the reaction of N-phenylurea with 4-(1-pyrrolidinylsulfonyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions .
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry:
Mechanism of Action
The mechanism of action of N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
- N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea
- N-[4-(1-pyrrolidinylsulfonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea
- N-[4-(1-pyrrolidinylsulfonyl)phenyl]pentanamide
Comparison: N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea stands out due to its unique combination of a phenyl group, a pyrrolidinylsulfonyl group, and a urea moiety. This combination imparts specific chemical and biological properties that make it distinct from other similar compounds. For example, the presence of the pyrrolidinylsulfonyl group can enhance the compound’s solubility and reactivity compared to other urea derivatives .
Properties
Molecular Formula |
C17H19N3O3S |
|---|---|
Molecular Weight |
345.4g/mol |
IUPAC Name |
1-phenyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)urea |
InChI |
InChI=1S/C17H19N3O3S/c21-17(18-14-6-2-1-3-7-14)19-15-8-10-16(11-9-15)24(22,23)20-12-4-5-13-20/h1-3,6-11H,4-5,12-13H2,(H2,18,19,21) |
InChI Key |
AAZINQHIABMKTB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-chlorophenyl)-3-methyl-5-phenyl-7,8-dihydro-6H-[1,2]oxazolo[4,5-b]azepine](/img/structure/B505608.png)
![5,7-bis(4-fluorophenyl)-3-methyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepine](/img/structure/B505609.png)


![[(3,4-DIHYDRO-1H-2-BENZOPYRAN-1-YL)METHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B505623.png)
![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505624.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B505625.png)
![N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B505626.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B505627.png)
![3-(Trifluoromethyl)benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B505630.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-N-(2-ethyl-3-methylquinolin-4-yl)acetamide](/img/structure/B505632.png)


![6-Amino-4-(2-chlorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505637.png)
